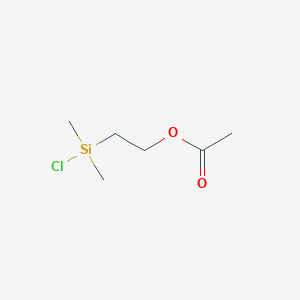

2-(Chlorodimethylsilyl)ethyl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Chlorodimethylsilyl)ethyl acetate (CDMSEA) is an organosilicon compound that is used in a variety of applications, such as in the synthesis of various molecules, in the study of enzyme mechanisms, and in the preparation of pharmaceuticals. CDMSEA has been used in many scientific and industrial research projects due to its versatile properties.

Aplicaciones Científicas De Investigación

Quantum Chemical Calculations for Corrosion Inhibitors

A study conducted by Zarrouk et al. (2014) utilized quantum chemical calculations to evaluate the efficiency of quinoxalines as corrosion inhibitors for copper in nitric acid media. This approach, based on the Density Functional Theory (DFT), analyzed various molecular parameters to understand the relationship between molecular structure and inhibition efficiency. Such computational methods could be relevant for assessing the efficacy of 2-(Chlorodimethylsilyl)ethyl acetate in similar applications (Zarrouk et al., 2014).

Modified Yamaguchi Reagents for Enantioselective Synthesis

Chandra et al. (2018) discussed the synthesis and application of a modified Yamaguchi reagent for racemization-free esterification, thioesterification, amidation, and peptide bond formation. This highlights the potential of specialized reagents in facilitating complex organic syntheses, offering insights into how 2-(Chlorodimethylsilyl)ethyl acetate might be applied in similar synthetic processes (Chandra et al., 2018).

Adhesion Improvement of Rubber Materials

Romero-Sánchez et al. (2000) explored the use of different esters for the chlorination of styrene–butadiene rubber (SBR) to improve adhesion properties. The study's focus on the role of solvents and chlorination in modifying rubber surfaces could be relevant for considering 2-(Chlorodimethylsilyl)ethyl acetate in related surface treatment applications (Romero-Sánchez et al., 2000).

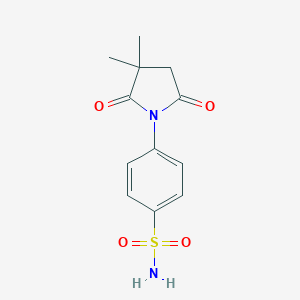

Optimization of Organic Synthesis Processes

Synoradzki et al. (2005) optimized the synthesis of ethyl(2-phthalimidoethoxy)acetate using factorial design, demonstrating how systematic experimental design can significantly enhance yield and reduce by-products. This methodology could be applied to optimize the synthesis or application of 2-(Chlorodimethylsilyl)ethyl acetate in various chemical processes (Synoradzki et al., 2005).

Green Chemistry in Suzuki Coupling Reactions

Costa et al. (2012) developed a green chemistry experiment for undergraduate labs focusing on Suzuki coupling reactions using water as the primary solvent. This educational approach towards sustainable chemical reactions could provide a framework for research involving 2-(Chlorodimethylsilyl)ethyl acetate in environmentally friendly synthetic processes (Costa et al., 2012).

Propiedades

IUPAC Name |

2-[chloro(dimethyl)silyl]ethyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClO2Si/c1-6(8)9-4-5-10(2,3)7/h4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOHRINJAARPYIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC[Si](C)(C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClO2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432800 |

Source

|

| Record name | 2-(chlorodimethylsilyl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chlorodimethylsilyl)ethyl acetate | |

CAS RN |

18306-45-1 |

Source

|

| Record name | 2-(chlorodimethylsilyl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetamide, N-[3-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]-](/img/structure/B95757.png)